4-Hydroxy-3-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

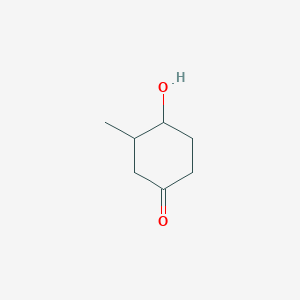

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSXPZSFKIABFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555959 | |

| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89897-04-1 | |

| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-3-methylcyclohexanone (CAS: 89897-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylcyclohexanone, with the CAS number 89897-04-1, is a valuable chemical intermediate in the field of organic synthesis. Its structural features, including a ketone and a secondary alcohol on a substituted cyclohexane ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a focus on data relevant to researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| Stereochemistry | Exists as cis and trans isomers.[2] |

Synthesis and Experimental Protocols

Conceptual Experimental Workflow for Synthesis:

Conceptual synthesis workflow for this compound.

General Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxy-3-methylcyclohex-2-en-1-one in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound. The purification step may also allow for the separation of cis and trans isomers.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its utility is particularly noted in the preparation of:

-

Curcuminoids: This compound is used as a scaffold to synthesize novel curcumin analogs. Curcumin, a natural product, exhibits a wide range of pharmacological activities, but often suffers from poor bioavailability. Synthetic analogs are developed to improve these properties.[3]

-

Human Acetylcholinesterase (hAChE) Inhibitors: Derivatives of this compound are being investigated as potential inhibitors of hAChE, an enzyme implicated in Alzheimer's disease.

While this compound itself is not reported to have direct biological activity or modulate specific signaling pathways, its role as a precursor is critical for the development of new therapeutic agents.[4] The biological activity of the final products is diverse and depends on the specific modifications made to the cyclohexanone scaffold.

Logical Relationship of this compound in Drug Discovery:

Role of this compound as a precursor in drug development.

Analytical Characterization

The characterization and quality control of this compound are crucial for its use in synthesis. Standard analytical techniques that can be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the isomeric ratio (cis/trans).

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique can be used to determine the molecular weight and fragmentation pattern, aiding in identification and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Due to the lack of specific published methods, researchers would need to develop and validate their own analytical protocols for the quantitative analysis of this compound.

Conclusion

This compound is a significant synthetic intermediate with demonstrated potential in the development of new pharmaceutical agents. While detailed information on its direct biological activity and specific, validated synthesis and analytical protocols are limited in publicly available literature, its role as a versatile building block is well-established. This guide provides a foundational understanding of its properties and applications, intended to support researchers and drug development professionals in leveraging this compound for their synthetic and medicinal chemistry endeavors. Further research into its synthesis, biological effects, and analytical characterization will undoubtedly enhance its utility in the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. cis-4-Hydroxy-3-methyl-cyclohexanone | C7H12O2 | CID 14108184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

4-hydroxy-3-methylcyclohexan-1-one properties

An In-depth Technical Guide to 4-hydroxy-3-methylcyclohexan-1-one

Abstract

4-hydroxy-3-methylcyclohexan-1-one is a cyclic ketone and a member of the cyclohexanone family of organic compounds. Its structure, featuring both a hydroxyl and a methyl group on the cyclohexane ring, gives rise to multiple stereoisomers, each with potentially distinct chemical and physical properties. This document provides a comprehensive overview of the known properties, synthesis, and spectral characterization of 4-hydroxy-3-methylcyclohexan-1-one, with a focus on providing researchers and drug development professionals with a detailed technical resource.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 4-hydroxy-3-methylcyclohexan-1-one. The molecule contains two stereocenters at positions 3 and 4 of the cyclohexane ring. This results in the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These pairs of enantiomers can be grouped into two diastereomers: cis-4-hydroxy-3-methylcyclohexan-1-one and trans-4-hydroxy-3-methylcyclohexan-1-one. The stereochemistry significantly influences the compound's properties and reactivity.

Physicochemical Properties

Quantitative data for 4-hydroxy-3-methylcyclohexan-1-one is primarily available through chemical databases, which often provide predicted values. Experimentally verified data is sparse in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

| CAS Number | 10457-79-1 | PubChem |

| Predicted Boiling Point | 235.9±23.0 °C (at 760 mmHg) | ChemSpider |

| Predicted Density | 1.0±0.1 g/cm³ | ChemSpider |

| Predicted pKa | 14.49±0.20 | ChemSpider |

| Predicted LogP | 0.49±0.21 | ChemSpider |

| Predicted Refractive Index | 1.472 | ChemSpider |

Spectroscopic Data

Detailed experimental spectroscopic data for 4-hydroxy-3-methylcyclohexan-1-one is not widely published. The following represents predicted spectral data, which is useful for general identification purposes.

Table 3.1: Predicted ¹H-NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Protons |

| ~3.6 - 4.0 | m | 1H (-CHOH) |

| ~2.0 - 2.6 | m | 4H (-CH₂C=O, -CHCH₃) |

| ~1.5 - 2.0 | m | 3H (-CH₂CHOH, -CH-) |

| ~1.0 | d | 3H (-CH₃) |

| ~2.5 - 3.5 | br s | 1H (-OH) |

Table 3.2: Predicted ¹³C-NMR Spectral Data

| Chemical Shift (ppm) | Carbon |

| ~210 | C=O |

| ~70 | -CHOH |

| ~40 - 50 | -CH₂C=O, -CHCH₃ |

| ~30 - 40 | -CH₂CHOH |

| ~15 | -CH₃ |

Synthesis and Reactivity

One common route to synthesize substituted cyclohexanones involves the Robinson annulation. A potential synthetic pathway for 4-hydroxy-3-methylcyclohexan-1-one could start from a readily available precursor, followed by reduction and methylation steps.

A generalized workflow for a potential synthesis is outlined below. This represents a logical chemical relationship rather than a specific, cited experimental protocol.

Caption: A potential synthetic workflow for 4-hydroxy-3-methylcyclohexan-1-one.

Experimental Protocols

General Protocol for Sodium Borohydride Reduction of a Cyclic Ketone:

-

Dissolution: The starting ketone (1.0 eq) is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, ~1.1 to 1.5 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5-10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a weak acid, such as 1 M HCl or saturated ammonium chloride solution, until the effervescence ceases.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel to yield the final product.

Biological Activity and Applications

There is limited specific information in peer-reviewed literature regarding the biological activity or drug development applications of 4-hydroxy-3-methylcyclohexan-1-one itself. However, the cyclohexanone core is a common scaffold in medicinal chemistry and natural products. Compounds with this basic structure are explored for a variety of therapeutic targets, and this molecule could serve as a valuable chiral building block for the synthesis of more complex bioactive molecules.

Conclusion

4-hydroxy-3-methylcyclohexan-1-one is a simple, chiral organic molecule whose properties are primarily documented in chemical databases through computational predictions. While it serves as an interesting model for stereochemical analysis and a potential building block in organic synthesis, a significant gap exists in the literature regarding its experimentally verified physicochemical properties, detailed spectroscopic analysis, and potential biological applications. Further research is warranted to fully characterize the various stereoisomers of this compound and explore their utility in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-hydroxy-3-methylcyclohexanone, a valuable chemical intermediate in the development of novel therapeutics and other specialized chemical applications. This document details potential synthetic routes, outlines experimental protocols for key reactions based on analogous transformations, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a substituted cyclohexanone ring system featuring a hydroxyl group at the C-4 position and a methyl group at the C-3 position. The stereochemical relationship between these two substituents can significantly influence the biological activity and physical properties of its derivatives, making stereocontrolled synthesis a critical consideration. This guide explores plausible synthetic strategies, primarily focusing on the reduction of dione precursors, a common and effective method for the preparation of hydroxyketones.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The most direct and promising approach involves the selective reduction of 3-methylcyclohexane-1,4-dione. A second, related pathway proceeds via the reduction of 3-methyl-p-benzoquinone (toluquinone).

Pathway 1: From 3-Methylcyclohexane-1,4-dione

This pathway hinges on the availability of 3-methylcyclohexane-1,4-dione and a selective reduction method to convert one of the carbonyl groups to a hydroxyl group.

Caption: Synthetic route from 3-methylcyclohexane-1,4-dione.

The key challenge in this route is the chemoselective reduction of one of the two ketone functionalities. The electronic and steric environment around the two carbonyl groups in 3-methylcyclohexane-1,4-dione is slightly different, which may allow for selective reduction under carefully controlled conditions using specific reducing agents.

Pathway 2: From 3-Methyl-p-benzoquinone (Toluquinone)

This approach involves the reduction of the readily available 3-methyl-p-benzoquinone. This reaction could proceed through a 1,4-conjugate addition of a hydride, followed by tautomerization and subsequent reduction of the carbon-carbon double bond.

Caption: Two-step synthesis from 3-methyl-p-benzoquinone.

Catalytic hydrogenation of toluquinone could potentially yield 3-methylcyclohexane-1,4-dione, which can then be selectively reduced as described in Pathway 1.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Cyclohexanedione (Model for 3-Methylcyclohexane-1,4-dione Synthesis)

The synthesis of the parent 1,4-cyclohexanedione can serve as a model for the preparation of its 3-methyl derivative. One established method involves the hydrolysis and decarboxylation of diethyl succinoylsuccinate, which is formed from the self-condensation of diethyl succinate.

Materials:

-

Diethyl succinate

-

Sodium ethoxide

-

Ethanol

-

Sulfuric acid (concentrated) or Phosphoric acid (aqueous alcoholic)

Procedure:

-

Condensation: Diethyl succinate is subjected to a base-catalyzed condensation using sodium ethoxide in ethanol to yield diethyl succinoylsuccinate.

-

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated by heating with a strong acid such as concentrated sulfuric acid or aqueous alcoholic phosphoric acid to afford 1,4-cyclohexanedione.

Protocol 2: Selective Reduction of a 1,4-Dione (Conceptual)

This conceptual protocol outlines the selective reduction of 3-methylcyclohexane-1,4-dione. The choice of reducing agent and reaction conditions is critical for achieving selectivity.

Materials:

-

3-Methylcyclohexane-1,4-dione

-

Selective reducing agent (e.g., Sodium borohydride, Lithium tri-sec-butylborohydride (L-Selectride®))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Quenching agent (e.g., water, dilute acid)

Procedure:

-

Dissolution: Dissolve 3-methylcyclohexane-1,4-dione in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance selectivity.

-

Addition of Reducing Agent: Slowly add a solution of the selective reducing agent to the cooled ketone solution. The stoichiometry of the reducing agent should be carefully controlled (typically 1.0 to 1.2 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid at low temperature.

-

Workup and Purification: Allow the mixture to warm to room temperature and perform a standard aqueous workup. The crude product can then be purified by column chromatography on silica gel to isolate this compound.

Protocol 3: Catalytic Hydrogenation of Toluquinone to 3-Methylcyclohexane-1,4-dione (Conceptual)

This protocol describes the conceptual catalytic hydrogenation of toluquinone to produce the corresponding dione.

Materials:

-

Toluquinone (3-methyl-p-benzoquinone)

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen gas source

Procedure:

-

Catalyst Suspension: In a hydrogenation vessel, suspend the catalyst in the chosen solvent.

-

Substrate Addition: Add the toluquinone to the vessel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture at a suitable temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction endpoint.

-

Workup: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude 3-methylcyclohexane-1,4-dione.

Data Presentation

The following tables summarize key data for the starting materials and potential products. Note that the data for this compound is predicted or based on analogous compounds due to the lack of specific literature data.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Methylcyclohexanone | C₇H₁₂O | 112.17 | 169-171 | -73.5 |

| 3-Methyl-p-benzoquinone | C₇H₆O₂ | 122.12 | 186 (subl.) | 69 |

| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13 | 130-133 (20 mmHg) | 77-78.5 |

| This compound | C₇H₁₂O₂ | 128.17 | Not Available | Not Available |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, starting from toluquinone.

Caption: Workflow for synthesis and analysis.

Conclusion

The synthesis of this compound presents an interesting challenge in regioselective and stereoselective synthesis. The most promising route appears to be the reduction of 3-methyl-p-benzoquinone to 3-methylcyclohexane-1,4-dione, followed by a selective reduction of one carbonyl group. The experimental protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable molecule. Further optimization of reaction conditions and a thorough investigation of the stereochemical outcome of the reduction step will be crucial for accessing specific diastereomers of the final product.

4-Hydroxy-3-methylcyclohexanone molecular structure

An In-depth Analysis of its Molecular Structure, Synthesis, and Spectroscopic Characterization for Advanced Research Applications

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methylcyclohexanone, a molecule of interest for researchers, scientists, and professionals in drug development. The document details its structural features, stereoisomerism, physicochemical properties, plausible synthetic pathways, and methods for spectroscopic characterization. Furthermore, it explores the potential of this cyclohexanone scaffold in medicinal chemistry by examining the biological activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a derivative of cyclohexanone featuring a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH₃) group at the third carbon. Its chemical formula is C₇H₁₂O₂ and it has a molecular weight of approximately 128.17 g/mol .[1][2] The presence of two stereocenters at positions C3 and C4 gives rise to diastereomers, which can exist in cis and trans configurations depending on the relative orientation of the methyl and hydroxyl groups. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 89897-04-1 | [1][2] |

| Boiling Point | 229.7 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 93.1 ± 18.0 °C | [2] |

| LogP | -0.04 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 |[1] |

Synthesis Pathway and Experimental Protocol

While various specific synthetic routes exist, a general and plausible pathway for creating substituted cyclohexanones involves the catalytic hydrogenation of a corresponding phenol followed by selective oxidation.[3] For this compound, a logical starting material would be a cresol derivative. The following workflow illustrates a conceptual synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

-

Catalytic Hydrogenation of Starting Material: A 4-substituted phenol is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) in a high-pressure reactor. A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the corresponding 4-substituted cyclohexanol.[3]

-

Oxidation to Cyclohexanone: The synthesized cyclohexanol is dissolved in an organic solvent (e.g., dichloromethane).[3] An oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a TEMPO-based catalytic system with a co-oxidant like sodium hypochlorite) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is worked up through extraction and washing. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography to yield the pure 4-substituted cyclohexanone.[3]

Spectroscopic Analysis and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. A typical analytical workflow ensures the purity and verifies the identity of the synthesized compound.

Caption: General workflow for the purification and analysis of a synthesized compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~1.0 ppm (d, 3H): Methyl group (CH₃) protons, doublet due to coupling with the adjacent C3 proton. ~1.5-2.5 ppm (m, 7H): Cyclohexane ring protons. ~3.5-4.0 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH). Variable (br s, 1H): Hydroxyl group proton (-OH), often a broad singlet. |

| ¹³C NMR | ~15-22 ppm: Methyl carbon (CH₃). ~25-50 ppm: Ring methylene (CH₂) and methine (CH) carbons. ~65-75 ppm: Carbon attached to the hydroxyl group (C-OH). ~210-215 ppm: Carbonyl carbon (C=O).[4] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups. ~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.[4][5] |

| Mass Spectrometry (EI) | m/z 128: Molecular ion peak (M⁺). m/z 113: [M-CH₃]⁺, loss of a methyl group. m/z 110: [M-H₂O]⁺, loss of water. Other Fragments: Characteristic fragments from the cleavage of the cyclohexanone ring. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[4] ¹H and ¹³C spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using an FTIR spectrometer, typically scanning the mid-infrared range (4000-400 cm⁻¹).[4]

-

Mass Spectrometry (MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is separated on a capillary column and then introduced into the ion source of the mass spectrometer. For electron ionization (EI), molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[4]

Relevance in Drug Development and Biological Activity

While direct biological studies on this compound are limited, its core structure is a recognized scaffold in medicinal chemistry. Various derivatives of substituted cyclohexanones have demonstrated significant biological activities, suggesting that this molecule could serve as a valuable starting point for the synthesis of novel therapeutic agents.

Table 3: Biological Activities of Structurally Related Cyclohexanone Derivatives

| Compound/Derivative Class | Biological Activity | Potential Application | Reference |

|---|---|---|---|

| 4-Hydroxy-3,3-dimethylcyclohexanone | Intermediate for hAChE inhibitor | Alzheimer's Disease | [6] |

| 4-hydroxycyclohexanone based curcuminoids | Antiproliferative activity | Anticancer | [7] |

| Epoxy-hydroxy-methoxy-methyl-cyclohexenone | Antimicrobial against plant pathogens | Agrochemicals | [8] |

| 4-tert-Butylcyclohexanone derivatives | Antibacterial and Insecticidal | Anti-infectives, Pest Control | [9] |

| 4-Methylcyclohexanone | Intermediate for pharmaceuticals | General Drug Synthesis |[10] |

The diverse activities of these related compounds highlight the versatility of the cyclohexanone scaffold for generating new chemical entities that can be screened for various therapeutic targets.

Caption: Logical diagram of the role of a core scaffold in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:89897-04-1 | Chemsrc [chemsrc.com]

- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methylcyclohexanone(589-92-4) IR Spectrum [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxy-3-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxy-3-methylcyclohexanone, a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. Due to the presence of two stereocenters at positions 3 and 4 of the cyclohexanone ring, this compound can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two pairs of enantiomers, which are also diastereomers of each other. The cis and trans relationship of the methyl and hydroxyl groups significantly influences the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

Stereoisomeric Forms

The four stereoisomers of this compound are illustrated below:

-

cis-isomers: (3R,4S)-4-hydroxy-3-methylcyclohexanone and (3S,4R)-4-hydroxy-3-methylcyclohexanone

-

trans-isomers: (3R,4R)-4-hydroxy-3-methylcyclohexanone and (3S,4S)-4-hydroxy-3-methylcyclohexanone

Quantitative Data

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 89897-04-1 | [1] |

Table 2: Spectroscopic Data of Analogous Compounds (cis- and trans-3-Methylcyclohexanol)

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| cis-3-Methylcyclohexanol | 0.90 (d, 3H), 1.15-2.00 (m, 9H), 3.95 (m, 1H) | 22.3, 25.4, 31.8, 35.1, 41.7, 67.2 | 3350 (O-H), 2920, 1450, 1030 |

| trans-3-Methylcyclohexanol | 0.88 (d, 3H), 1.05-1.85 (m, 9H), 3.60 (m, 1H) | 20.3, 31.5, 33.8, 35.9, 46.1, 71.8 | 3350 (O-H), 2920, 1450, 1060 |

Note: The data for 3-methylcyclohexanol is provided as a reference for interpreting the spectra of this compound stereoisomers.[2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the individual stereoisomers of this compound are not explicitly published. However, based on established organic chemistry principles and procedures for analogous compounds, the following protocols are proposed.

Protocol 1: Stereoselective Synthesis of this compound (General Approach)

This protocol outlines a general strategy for the synthesis of a mixture of stereoisomers, which can then be separated.

Objective: To synthesize a mixture of cis- and trans-4-hydroxy-3-methylcyclohexanone stereoisomers.

Methodology:

-

Starting Material: 3-Methylcyclohexenone.

-

Reaction: Stereoselective reduction of the ketone followed by hydroxylation or vice versa. A common method involves the reduction of 3-methyl-4-oxocyclohexanecarboxylate, followed by decarboxylation.

-

Procedure:

-

Dissolve 3-methyl-4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.1 equivalents), portion-wise while stirring. The choice of reducing agent can influence the stereoselectivity.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The resulting ester is then hydrolyzed and decarboxylated by heating with aqueous acid or base to yield a mixture of this compound stereoisomers.

-

-

Purification: The crude mixture can be purified by column chromatography on silica gel.

Protocol 2: Separation of Diastereomers by Column Chromatography

Objective: To separate the cis and trans diastereomeric pairs of this compound.

Methodology:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a chromatography column with silica gel slurried in the initial, less polar mobile phase.

-

Dissolve the crude mixture of stereoisomers in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and evaporate the solvent to obtain the isolated compounds.

-

Protocol 3: Chiral Resolution of Enantiomers by HPLC

Objective: To separate the enantiomers within the cis and trans pairs.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for separating cyclic ketones.[7]

-

Chiral Column: A column such as a Chiralcel OD-H or Chiralpak AD-H is a good starting point.

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The optimal ratio needs to be determined experimentally to achieve baseline separation.[7]

-

Procedure:

-

Dissolve the separated diastereomer (e.g., the cis-racemic mixture) in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to each enantiomeric peak.

-

Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

-

Visualizations

The following diagrams illustrate the stereoisomeric relationships and a proposed experimental workflow.

Caption: Stereoisomeric relationships of this compound.

Caption: Proposed workflow for synthesis and separation of stereoisomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in publicly accessible literature regarding the biological activities and signaling pathway interactions of the individual stereoisomers of this compound. However, it is well-established that the stereochemistry of a molecule can dramatically impact its biological function. Different enantiomers of a chiral drug, for instance, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the synthesis and separation of the individual stereoisomers of this compound are crucial first steps for any future biological evaluation. Studies on other hydroxy-substituted cyclohexanone derivatives have explored their potential as cytotoxic agents, suggesting that this class of compounds may have interesting biological properties worth investigating.[1]

Conclusion

This technical guide has summarized the current understanding of the stereoisomers of this compound. While specific experimental data for each isomer is limited, this document provides a framework for their synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. The provided protocols and workflows offer a starting point for researchers interested in exploring the unique properties and potential applications of these chiral molecules. Further research is warranted to fully elucidate the chemical and biological characteristics of each stereoisomer.

References

- 1. researchgate.net [researchgate.net]

- 2. CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR spectrum [chemicalbook.com]

- 3. trans-3-Methylcyclohexanol [webbook.nist.gov]

- 4. trans-3-Methylcyclohexanol | C7H14O | CID 641629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-3-Methylcyclohexanol [webbook.nist.gov]

- 6. cis-3-methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Hydroxy-3-methylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the organic compound 4-Hydroxy-3-methylcyclohexanone. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic information and experimental data from closely related isomers. This approach offers valuable insights into the expected spectral characteristics of this compound, aiding in its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is crucial to note that where experimental data for this compound is unavailable, predicted data or data from its isomers are provided for comparative purposes and are clearly labeled as such.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Note: The following data is predicted and may differ from experimental values.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Proposed Assignment |

| ~3.8 | Multiplet | 1H | H-4 (CH-OH) |

| ~2.5 - 2.0 | Multiplets | 5H | H-2 (CH₂), H-3 (CH), H-5 (CH₂) |

| ~1.8 | Multiplet | 2H | H-6 (CH₂) |

| ~1.0 | Doublet | 3H | -CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: The following data is predicted and may differ from experimental values.

| Chemical Shift (ppm) | Carbon Type | Proposed Assignment |

| ~210 | C=O | C-1 |

| ~70 | CH-OH | C-4 |

| ~50 | CH₂ | C-2 |

| ~45 | CH | C-3 |

| ~35 | CH₂ | C-5 |

| ~30 | CH₂ | C-6 |

| ~15 | CH₃ | -CH₃ |

Table 3: IR Spectroscopic Data (Experimental Data for Isomer: 4-Hydroxy-4-methylcyclohexanone)

Note: This data is for the isomer 4-Hydroxy-4-methylcyclohexanone and serves as an estimate for the expected absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1100 | Medium | C-O stretch (secondary alcohol) |

Table 4: Mass Spectrometry Data (Experimental Data for Isomer: 4-Hydroxy-4-methylcyclohexanone)

Note: This data is for the isomer 4-Hydroxy-4-methylcyclohexanone. The fragmentation pattern is expected to be similar but may show differences in fragment intensities.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - CH₃]⁺ |

| 110 | Low | [M - H₂O]⁺ |

| 98 | Moderate | [M - C₂H₂O]⁺ |

| 85 | High | [M - C₃H₇]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system. For a relatively volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

-

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow from sample synthesis to structural elucidation using various spectroscopic techniques.

Chemical and physical properties of 4-Hydroxy-3-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-3-methylcyclohexanone (CAS No. 89897-0-4), a substituted cyclohexanone of interest in organic synthesis. Due to the limited availability of extensive experimental data in public domains, this document combines reported values with predicted data and general methodologies applicable to compounds of this class. It covers the compound's structure, physicochemical properties, a generalized synthetic approach, predicted spectral data, and safety information. This guide aims to serve as a foundational resource for researchers and professionals working with or considering the use of this molecule in their scientific endeavors.

Chemical and Physical Properties

Structure and Identifiers

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 128.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 89897-04-1 | --INVALID-LINK--[2] |

| Boiling Point | 229.7 ± 33.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| Flash Point | 93.1 ± 18.0 °C | --INVALID-LINK--[2] |

| Refractive Index | 1.480 | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| LogP | -0.04 | --INVALID-LINK--[2] |

| Melting Point | Not available | --INVALID-LINK--[3] |

| Solubility | Not available | --INVALID-LINK--[3] |

Experimental Protocols

Generalized Synthetic Workflow

A plausible synthetic route could involve the reduction of a corresponding diketone or the hydroxylation of a methylcyclohexanone precursor. A generalized workflow for a potential synthetic approach is outlined below. This is a hypothetical pathway and would require experimental validation and optimization.

Caption: Generalized synthetic workflow for this compound.

Disclaimer: This represents a generalized synthetic strategy and not a validated experimental protocol for this compound. Reaction conditions, reagents, and purification methods would need to be developed and optimized.

Spectral Data (Predicted)

Experimental spectral data (NMR, IR) for this compound are not available in public spectral databases. Therefore, predicted NMR data is provided below to aid in the potential identification of the compound.

Predicted ¹H and ¹³C NMR Data

The following tables contain predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated by computational algorithms and should be used as a guide for spectral interpretation.

Predicted ¹H NMR Chemical Shifts

| Atom Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | 0.9 - 1.2 |

| CH (linked to CH₃) | 1.8 - 2.2 |

| CH (linked to OH) | 3.5 - 4.0 |

| CH₂ (adjacent to C=O) | 2.2 - 2.6 |

| Other CH₂ | 1.4 - 1.9 |

| OH | Variable (dependent on solvent and concentration) |

Predicted ¹³C NMR Chemical Shifts

| Atom Assignment | Predicted Chemical Shift (ppm) |

| C=O | 208 - 212 |

| CH-OH | 68 - 72 |

| CH-CH₃ | 35 - 40 |

| CH₂ (adjacent to C=O) | 40 - 45 |

| Other CH₂ | 25 - 35 |

| CH₃ | 15 - 20 |

Source: Predicted using standard NMR prediction software. Actual experimental values may vary.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Store in a tightly closed container in a cool, dry place.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of substituted cyclohexanones is an active area, but studies specifically focused on this isomer have not been identified.

Conclusion

This compound is a chemical for which a complete experimental dataset is not publicly available. This guide has consolidated the known physical and chemical properties and provided predicted spectral data to assist researchers. The lack of a detailed synthetic protocol and biological activity data highlights opportunities for further investigation into this molecule. Researchers are advised to use the information presented herein as a starting point and to conduct their own experimental validation.

References

The Rising Potential of 4-Hydroxy-3-methylcyclohexanone Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a driving force in medicinal chemistry. Within this landscape, the 4-Hydroxy-3-methylcyclohexanone scaffold is emerging as a promising core structure for the development of new bioactive molecules. While research specifically focused on derivatives of this particular molecule is still developing, the broader class of 4-hydroxycyclohexanone and related cyclohexanone derivatives has demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, drawing on data from closely related analogs to build a comprehensive picture for future research and development.

Synthesis of 4-Hydroxycyclohexanone Derivatives: A General Workflow

The synthesis of 4-hydroxycyclohexanone derivatives often employs well-established organic reactions, with the Claisen-Schmidt condensation being a prominent method for creating α,β-unsaturated ketones, which are common precursors to a variety of bioactive compounds.[1] The following diagram illustrates a general workflow for the synthesis of such derivatives.

Caption: General synthetic workflow for 4-hydroxycyclohexanone derivatives.

Anticancer Activity of Cyclohexanone Derivatives

Numerous studies have highlighted the potential of cyclohexanone derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often evaluated using assays that measure cell viability, such as the MTT assay or clonogenic survival assay.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 4-hydroxycyclohexanone and other cyclohexanone derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Hydroxycyclohexanone | (2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanone | A2780 (Ovarian) | 0.76 | |

| C33A (Cervix) | 2.69 | |||

| MDA-MB-231 (Breast) | 1.28 | |||

| Cyclohexanone | 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | MCF-7 (Breast) | Varies | [4] |

| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | MCF-7 (Breast) | Varies | [4] | |

| 4-Hydroxyquinolone | Compound 3g | HCT116 (Colon) | Promising | [5] |

| Oxaliplatin | {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | CH1 (Ovarian) | Low µM | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a generalized method for assessing the cytotoxic activity of novel this compound derivatives against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.1%.[3]

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Potential Signaling Pathways in Anticancer Activity

Research on related cyclohexanone derivatives suggests that their anticancer effects may be mediated through the modulation of key cellular signaling pathways. Two potential mechanisms include the inhibition of the STAT3 signaling pathway and the catalytic inhibition of topoisomerase I.[4]

Caption: Plausible anticancer signaling pathways for cyclohexanone derivatives.

Antimicrobial Activity of Cyclohexanone Derivatives

Cyclohexanone derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The antimicrobial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.[7][8]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected cyclohexanone derivatives.

| Compound Class | Derivative | Microorganism | Activity | Reference |

| Piperazine-Cyclohexanone | 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride | Bacillus megaterium | Moderate to Significant | [7] |

| Staphylococcus aureus | Moderate to Significant | [7] | ||

| Escherichia coli | Moderate to Significant | [7] | ||

| Aspergillus niger | Moderate to Significant | [7] | ||

| 4-Hydroxy-3-methylchalcone | 4-hydroxy-3-methylchalcone | Staphylococcus aureus | Active | [9] |

| Escherichia coli | Active | [9] | ||

| Amide-Cyclopropane | Compound F9 | Escherichia coli | MIC80 = 32 µg/mL | [10] |

| Compound F53 | Staphylococcus aureus | MIC80 = 64 µg/mL | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a generalized method for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[11]

Conclusion and Future Directions

The available evidence strongly suggests that the cyclohexanone scaffold, and particularly 4-hydroxycyclohexanone derivatives, represents a valuable starting point for the development of novel anticancer and antimicrobial agents. While specific data on this compound derivatives are currently limited, the promising activities of closely related analogs provide a strong rationale for the synthesis and evaluation of a diverse library of these compounds.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic variations in their substitution patterns to establish clear structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full therapeutic potential and contribute to the development of the next generation of medicines.

References

- 1. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-3-methylcyclohexanone: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methylcyclohexanone is a versatile bifunctional molecule that serves as a valuable chiral building block in modern organic synthesis. Possessing two stereogenic centers, it exists as four distinct stereoisomers, each offering a unique three-dimensional scaffold for the construction of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where stereochemical precision is paramount for biological activity. This technical guide provides an in-depth overview of the synthesis, stereoisomers, and key applications of this compound, complete with detailed experimental protocols, tabulated data, and workflow visualizations to support researchers in its practical application.

Introduction: The Strategic Value of this compound

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value chemical entities. The biological activity of a molecule is often intrinsically linked to its absolute stereochemistry. This compound presents a synthetically attractive scaffold due to several key features:

-

Two Stereogenic Centers: The carbons at positions 3 and 4 are chiral, leading to four possible stereoisomers. This allows for the exploration of diastereomeric and enantiomeric relationships in target molecule synthesis.

-

Orthogonal Functionality: The ketone and hydroxyl groups can be manipulated selectively through a wide range of well-established chemical transformations. The hydroxyl group can be used for nucleophilic attack, acylation, or as a directing group, while the ketone is amenable to reductions, additions, and enolate chemistry.

-

Cyclic Scaffold: The cyclohexane ring provides a conformationally restricted yet versatile backbone, ideal for constructing complex cyclic and polycyclic systems often found in natural products and drug molecules.

This guide will explore the methods to access specific stereoisomers of this building block and its subsequent application in stereocontrolled synthesis.

Structure and Stereoisomerism

This compound has two chiral centers at C3 and C4. This gives rise to two pairs of enantiomers: (3R,4R) and (3S,4S), which are the trans diastereomers, and (3R,4S) and (3S,4R), which are the cis diastereomers. The relationship between these stereoisomers is crucial for their application in asymmetric synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data for specific stereoisomers are often not well-differentiated in commercial sources; therefore, general data for the compound (often as a mixture of isomers) are provided.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point | 229.7 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 93.1 ± 18.0 °C | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| CAS Number | 89897-04-1 (unspecified stereochemistry) | [1][2] |

| CAS Number (cis-isomer) | 14108184 (CID) | [3] |

Synthesis of this compound Stereoisomers

Access to specific stereoisomers of this compound is critical for its use as a chiral building block. The primary synthetic strategies involve the diastereoselective reduction of a ketone precursor, followed by enantiomeric resolution if required.

Diastereoselective Synthesis via Reduction

A common route involves the reduction of 3-methylcyclohexanone derivatives. The stereochemical outcome is dictated by the steric approach of the hydride reagent. For example, the NaBH₄ reduction of (R)-3-methylcyclohexanone yields a mixture of diastereomeric alcohols.[4] The subsequent oxidation of the resulting 3-methylcyclohexanol provides the target ketone.[5][6][7]

Experimental Protocol 1: Reduction of 3-Methyl-2-cyclohexen-1-one to 3-Methyl-2-cyclohexen-1-ol

This protocol, adapted from a related synthesis, describes a typical reduction of an enone, which is a common precursor to the saturated system.[8]

-

Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser under a dry nitrogen atmosphere, and a pressure-equalizing dropping funnel, dissolve 33.6 g (0.305 mole) of 3-methyl-2-cyclohexen-1-one in 600 mL of anhydrous diethyl ether.

-

Cooling: Cool the stirred solution in an ice bath.

-

Addition of Reducing Agent: Add 471 mL (0.0825 mole) of a 0.175 M solution of lithium aluminum hydride (LiAlH₄) in ether dropwise to the solution.

-

Reaction: Once the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.

-

Quenching: While maintaining cooling and gentle stirring, cautiously add moist ether through the dropping funnel until gas evolution ceases.

-

Workup: Filter the resulting slurry. Wash the filtrate with a saturated aqueous sodium chloride solution and dry it over magnesium sulfate.

-

Isolation: Remove the ether on a water bath and distill the residue under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol. (Reported yield: 98%).[8]

Note: Subsequent hydrogenation of the double bond and oxidation of the secondary alcohol would lead to the target 3-methylcyclohexanone, which can then be further functionalized.

Enantioselective Synthesis via Enzymatic Resolution

To obtain enantiomerically pure forms, enzymatic kinetic resolution (EKR) is a powerful strategy. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. While direct protocols for this compound are sparse, methods for analogous structures provide a strong template.

A relevant study demonstrates the EKR of a related compound, (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone.[9][10]

Experimental Protocol 2: Lipase-Catalyzed Kinetic Resolution (Adapted Methodology)

This proposed protocol is based on the successful resolution of a structurally similar hydroxyketone.[9][10][11]

-

Setup: To a solution of racemic cis/trans-4-hydroxy-3-methylcyclohexanone (1.0 eq) in an appropriate organic solvent (e.g., diisopropyl ether), add vinyl acetate (2.0 eq) as the acyl donor.

-

Enzyme Addition: Add a lipase catalyst, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), to the mixture (e.g., 10-20 mg per mmol of substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC or GC to track the formation of the acetate and the enantiomeric excess (e.e.) of both the product and the remaining starting material.

-

Termination: When approximately 50% conversion is reached (optimal for kinetic resolution), stop the reaction by filtering off the immobilized enzyme.

-

Separation: Concentrate the filtrate under reduced pressure. Separate the resulting acetylated product from the unreacted alcohol using column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of both separated fractions using chiral chromatography. The unreacted alcohol and the hydrolyzed acetate will provide the two desired enantiomers.

| Lipase | Substrate Analog | Yield of Acetate (%) | e.e. of Acetate (%) | Reference |

| Pseudomonas fluorescens lipase | rac-3-hydroxycyclohexanone | 57 | 52 | [11] |

| Pseudomonas cepacia lipase | rac-3-hydroxycyclohexanone | 39 | 75 | [11] |

| Porcine pancreatic lipase | rac-3-hydroxycyclohexanone | 25 | 91 | [11] |

Applications in Drug Development and Total Synthesis

The true value of this compound lies in its application as a precursor for complex, high-value molecules. Its defined stereochemistry and bifunctionality allow for elegant and efficient synthetic routes.

Intermediate for Anti-Inflammatory and Cytoprotective Agents

Chiral hydroxy-ketones are key intermediates in the synthesis of potent anti-inflammatory agents. For instance, the related (R)-3-(hydroxymethyl)cyclohexanone is a crucial building block for synthesizing TBE-31, a potent activator of the Nrf2 pathway, which is critical for cellular defense against oxidative stress and inflammation.[12] The this compound scaffold can be similarly employed to create novel analogs with potentially improved pharmacokinetic or pharmacodynamic profiles.

Precursor for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anti-cancer drugs where the furanose ring of a natural nucleoside is replaced by a carbocyclic ring. This modification prevents enzymatic cleavage of the glycosidic bond, often leading to enhanced metabolic stability.[13] (R)-3-(hydroxymethyl)cyclohexanone has been used to create the carbocyclic scaffold that replaces the ribose sugar.[14] The this compound core offers an alternative substitution pattern for the development of new carbocyclic nucleoside analogues.

Conclusion

This compound is a powerful and versatile chiral building block with significant potential in stereoselective synthesis. The ability to access its distinct stereoisomers through diastereoselective reduction and enzymatic resolution opens the door to the creation of complex and enantiomerically pure target molecules. Its demonstrated utility as a precursor for bioactive compounds underscores its importance for researchers in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to effectively incorporate this valuable synthetic intermediate into research and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:89897-04-1 | Chemsrc [chemsrc.com]

- 3. cis-4-Hydroxy-3-methyl-cyclohexanone | C7H12O2 | CID 14108184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved The NaBH_4 reduction of (R)-3-methylcyclohexanone, | Chegg.com [chegg.com]

- 5. 3-Methylcyclohexanol (mixture of cis- and trans isomers) for synthesis 591-23-1 [sigmaaldrich.com]

- 6. Solved Write the oxidation reaction of 3-methylcyclohexanol | Chegg.com [chegg.com]

- 7. homework.study.com [homework.study.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Conformational analysis of substituted cyclohexanones

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanones is a critical area of study in organic chemistry and drug development. The three-dimensional structure of these molecules, governed by a delicate interplay of steric and stereoelectronic effects, profoundly influences their reactivity and biological activity. This guide provides a comprehensive overview of the principles of conformational analysis as applied to the cyclohexanone ring system. It details the influence of the carbonyl group on ring geometry, the conformational preferences of substituents at various positions, and the experimental and computational methods used for their characterization. Quantitative data on conformational energies are presented, alongside detailed methodologies for key analytical techniques. Furthermore, the relevance of this analysis in the context of drug design is illustrated through the example of cyclohexane-1,3-dione derivatives targeting the c-Met signaling pathway.

Fundamental Principles of Cyclohexanone Conformation

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles and staggered C-H bonds, resulting in minimal strain.[1][2] The introduction of a carbonyl group to form cyclohexanone introduces significant changes to the ring's conformational preferences.

The sp² hybridization of the carbonyl carbon and the adjacent sp³ carbons flattens the ring at that position. This has two major consequences:

-

It lowers the energy barrier for ring inversion compared to cyclohexane.

-

It alters the steric and electronic environment for substituents, particularly at the α (C2, C6) and β (C3, C5) positions.

Like cyclohexane, substituted cyclohexanones exist as a rapidly equilibrating mixture of two chair conformers. The substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). The relative energies of these two conformers determine the conformational preference of the substituent.

Steric Effects: 1,3-Diaxial Interactions

The primary factor governing the conformational preference of a substituent is steric hindrance. In the axial position, a substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions .[1] In the equatorial position, the substituent points away from the ring, minimizing these interactions.

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[3][4] A larger A-value indicates a stronger preference for the equatorial position.[3][4]

Stereoelectronic Effects

While steric effects are often dominant, stereoelectronic effects, which arise from orbital interactions, can also play a crucial role in determining conformational preferences.

-

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an empty anti-bonding orbital. These interactions are highly dependent on the geometry of the molecule and can stabilize certain conformations.

-

Dipole-Dipole Interactions: The carbonyl group introduces a significant dipole moment into the molecule. The alignment of this dipole with the dipoles of substituents can lead to either stabilizing or destabilizing interactions, influencing the conformational equilibrium. For example, in 2-halocyclohexanones, the electrostatic interaction between the C-halogen dipole and the C=O dipole is a key factor.

-

Allylic 1,3-Strain (A¹,³ Strain): For substituents at the C2 position containing a double bond (e.g., vinyl, carbonyl), allylic strain can occur. This is a steric interaction between the substituent on the double bond and a substituent at the allylic position (C3).

Conformational Analysis of Monosubstituted Cyclohexanones

The position of the substituent on the cyclohexanone ring dictates the specific interactions that govern its conformational preference.

2-Substituted Cyclohexanones

Substituents at the C2 position are influenced by a combination of steric and electronic effects. For electronegative substituents like halogens, there is a notable interplay between the steric preference for the equatorial position and stabilizing electronic interactions in the axial position. In 2-halocyclohexanones, the axial conformer can be stabilized by a favorable dipole-dipole interaction between the C-X and C=O bonds. The preference can be solvent-dependent, with polar solvents often favoring the more polar equatorial conformer.

3-Substituted Cyclohexanones